molecular formula C20H21N3O3 B2919230 N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 1021105-98-5

N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2919230
CAS No.: 1021105-98-5
M. Wt: 351.406
InChI Key: QJCVJKYIUXRYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a pyridazinone-based amide derivative characterized by a furan-2-yl substituent on the pyridazinone ring and a 2,3-dimethylphenyl group attached via a butanamide linker. The pyridazinone core is a heterocyclic scaffold known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structural uniqueness of this compound lies in its combination of a lipophilic dimethylphenyl moiety and an electron-rich furan ring, which may influence its pharmacokinetic and pharmacodynamic profiles compared to analogs.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-6-3-7-16(15(14)2)21-19(24)9-4-12-23-20(25)11-10-17(22-23)18-8-5-13-26-18/h3,5-8,10-11,13H,4,9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCVJKYIUXRYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor and antimicrobial activities, as well as its mechanisms of action based on recent research findings.

Structure and Synthesis

The compound features a complex structure that includes a furan moiety and a pyridazine ring, which are known for their biological activities. The synthesis of similar compounds often involves various methods such as cyclization reactions and the use of specific catalysts to enhance yields and selectivity .

Antitumor Activity

Recent studies have demonstrated that derivatives of pyridazine and furan exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been evaluated against various cancer cell lines, including A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (non-small cell lung cancer).

In vitro assays using 2D and 3D cultures revealed that these compounds can inhibit cell proliferation effectively. The IC50 values obtained from these assays indicate the concentration required to inhibit cell growth by 50%:

Cell LineIC50 (2D Assay)IC50 (3D Assay)
A5495.12 ± 0.25 μM18.34 ± 4.56 μM
HCC8276.26 ± 0.33 μM20.46 ± 8.63 μM
NCI-H3586.48 ± 0.11 μM16.00 ± 9.38 μM

These results suggest that the compound exhibits a higher efficacy in the traditional two-dimensional culture compared to more physiologically relevant three-dimensional environments, which may reflect differences in cellular interactions and microenvironments .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary findings indicate that it possesses notable antibacterial activity, potentially through mechanisms involving DNA binding and inhibition of DNA-dependent enzymes .

The proposed mechanisms by which this compound exerts its biological effects include:

  • DNA Binding : The compound is believed to interact with DNA, potentially stabilizing certain conformations that inhibit replication or transcription processes.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes critical for tumor growth and bacterial survival.
  • Cell Cycle Arrest : Evidence suggests that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A study focusing on a related furan-pyridazine derivative demonstrated promising results in vivo, showing significant tumor reduction in animal models at submicromolar dosages . Additionally, another investigation highlighted the effectiveness of structurally similar compounds in treating infections caused by resistant bacterial strains .

Comparison with Similar Compounds

Antipyrine/Pyridazinone Hybrids (Compounds 6e, 6f, 6g, 6h)

These hybrids feature a pyridazinone core linked to antipyrine (1,2-dihydro-3H-pyrazol-3-one) via acetamide or propanamide chains. Key differences include:

  • Substituents : Piperazinyl or piperidinyl groups (e.g., 4-chlorophenylpiperazinyl in 6h ) instead of the furan-2-yl group in the target compound .
  • Synthesis : Yields range from 42% to 62%, achieved via nucleophilic substitution reactions under mild conditions (Cs₂CO₃, DMF) .
  • Spectroscopic Data : IR spectra show C=O stretches at 1620–1681 cm⁻¹, consistent with the target compound’s expected carbonyl vibrations .

2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

  • Structure: Shares the furan-2-yl-pyridazinone motif but has a shorter acetamide linker and a 4-methoxybenzyl group instead of 2,3-dimethylphenyl .
  • Molecular Weight : 339.3 g/mol (vs. ~395 g/mol estimated for the target compound), indicating reduced steric bulk .
  • Synthetic Route : Purified via DCM-MeOH gradients, suggesting similar polarity to the target compound .

4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide

  • Structure : Differs in the aromatic substituents (3,4-dimethoxyphenyl vs. furan-2-yl) and the presence of a fluorine atom on the aniline group .

Compounds with Divergent Cores but Shared Substituents

Dihydropyridine Derivatives (AZ331, AZ257)

  • Structure: Dihydropyridine cores with furyl, thioether, and cyano groups .
  • Key Contrast: The dihydropyridine scaffold confers calcium channel-blocking activity, unlike the pyridazinone-based target compound .

Complex Amides from Pharmacopeial Forum (Compounds m, n, o)

  • Structure: Hexanamide backbones with stereochemical complexity and 2,6-dimethylphenoxy groups .
  • Relevance : Highlights the role of stereochemistry and bulky aryl groups in modulating bioavailability, a consideration for the target compound’s dimethylphenyl moiety .

Implications of Structural Differences

  • Furan vs. Chlorophenyl/Piperazinyl : The furan-2-yl group’s electron-rich nature may enhance interactions with aromatic residues in enzyme active sites, whereas chlorophenylpiperazinyl groups could improve solubility via basic nitrogen atoms .
  • Butanamide Linker : The longer chain in the target compound may increase flexibility and membrane permeability compared to shorter acetamide/propanamide analogs .
  • 2,3-Dimethylphenyl Group : This substituent’s lipophilicity could enhance blood-brain barrier penetration relative to polar groups like methoxybenzyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.